molecular formula C9H7NO2S B1625029 Methyl thieno[2,3-c]pyridine-5-carboxylate CAS No. 253332-81-9

Methyl thieno[2,3-c]pyridine-5-carboxylate

Cat. No. B1625029
M. Wt: 193.22 g/mol
InChI Key: UJWDXLCZHGRIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl thieno[2,3-c]pyridine-5-carboxylate” is a chemical compound . It is a derivative of the thieno[2,3-c]pyridine scaffold . This scaffold is a bicyclic heteroaromatic motif that is frequently used as an ATP-mimetic kinase inhibitor .


Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been achieved through various methods . One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields .

Scientific Research Applications

  • Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors

  • Therapeutic importance of synthetic thiophene

  • Fumisoquin Biosynthetic Pathway
    • Application : Thienopyridine derivatives are used in the fumisoquin biosynthetic pathway, which involves the formation of carbon–carbon bonds between the amino acids L-serine and L-tyrosine .
  • Synthesis of 4H-pyrrolo [3,2,1-ij]quinoline-1,2-diones

    • Application : Thieno[2,3-c]pyridine derivatives are used in the synthesis of kinase inhibitors . These inhibitors are frequently used as ATP-mimetic kinase inhibitors .
    • Results : A collection of potent and highly ligand efficient inhibitors were prepared and characterized, which could form the basis of a future drug discovery program .
  • Methyl thieno[2,3-c]pyridine-2-carboxylate

    • Application : This specific compound is available for purchase and can be used in various chemical syntheses .

properties

IUPAC Name

methyl thieno[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWDXLCZHGRIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455007
Record name Methyl thieno[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thieno[2,3-c]pyridine-5-carboxylate

CAS RN

253332-81-9
Record name Methyl thieno[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl thieno[2,3-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl thieno[2,3-c]pyridine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl thieno[2,3-c]pyridine-5-carboxylate
Reactant of Route 4
Methyl thieno[2,3-c]pyridine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl thieno[2,3-c]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl thieno[2,3-c]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.